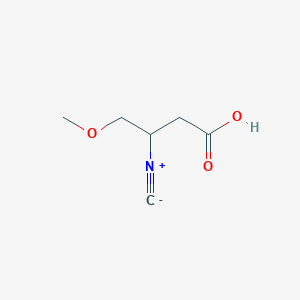

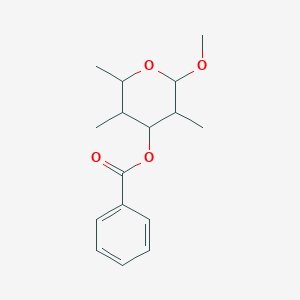

2-氯-4-(呋喃-2-基)嘧啶

描述

2-Chloro-4-(furan-2-yl)pyrimidine is a heterocyclic compound that has been extensively studied in recent years due to its potential applications in the fields of medicine, agriculture, and biotechnology. It has been found to have a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory activities. The synthesis of 2-Chloro-4-(furan-2-yl)pyrimidine has been studied in detail and its mechanism of action has been elucidated.

科学研究应用

化学合成

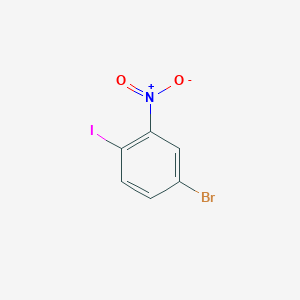

“2-氯-4-(呋喃-2-基)嘧啶” 用于化学合成领域 . 该化合物分子量为180.59,通常在 2-8°C 的惰性气氛下避光保存 .

Hiyama 交叉偶联反应

该化合物已用于开发通过 Pd 催化的 Hiyama 偶联反应高效合成 C2-芳基嘧啶衍生物 . 在 CuCl 和 TBAF 的存在下,具有给电子基或吸电子基的 2-氯嘧啶与三甲氧基(苯基)硅烷和乙烯基三甲氧基硅烷偶联良好 . 该过程显示出良好的官能团耐受性 .

新型双(2-(嘧啶-2-基)乙氧基)烷烃的合成

“2-氯-4-(呋喃-2-基)嘧啶” 已用于新型双(2-(嘧啶-2-基)乙氧基)烷烃的合成 . 这些化合物在各个研究领域具有潜在的应用。

荧光染料的合成

该化合物已用于合成 4′-(1,1′-(5-(2-甲氧基苯氧基)-[2,2′-联嘧啶]-4,6-二基)双(1H-吡唑-3,1-二基))二苯胺荧光染料 . 荧光染料在生物研究中具有广泛的应用,包括细胞成像和流式细胞术。

蛋白质测定生物传感器

“2-氯-4-(呋喃-2-基)嘧啶” 已用于开发蛋白质测定生物传感器 . 这些生物传感器可用于检测和定量特定蛋白质的存在,这在生物和医学研究的许多领域至关重要。

药物的开发

该化合物形成碳-碳键的能力使其在天然产物和药物化合物的合成中具有价值 . 该化合物低毒性、易获得性和对空气和水分的良好稳定性使其比其他有机金属化合物更受欢迎 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3

作用机制

Target of Action

Pyrimidine derivatives have been known to exhibit promising activity as protein kinase inhibitors , suggesting that 2-Chloro-4-(furan-2-yl)pyrimidine may also interact with protein kinases. Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It is known to undergo cobalt-catalyzed cross-coupling reactions with aryl halides . This suggests that it may interact with its targets through a similar mechanism, potentially forming new bonds with target molecules.

Biochemical Pathways

Given its potential role as a protein kinase inhibitor , it may affect pathways regulated by these enzymes, such as cell growth and differentiation pathways.

Result of Action

Based on its potential role as a protein kinase inhibitor , it may inhibit cell growth and differentiation, potentially leading to antiproliferative effects.

安全和危害

未来方向

Pyrimidine derivatives, including “2-Chloro-4-(furan-2-yl)pyrimidine”, have shown promising anticancer activity . They could potentially be developed into novel anticancer agents. Furthermore, “2-Chloro-4-(furan-2-yl)pyrimidine” was used in the synthesis of novel bis (2- (pyrimidin-2-yl)ethoxy)alkanes , indicating its potential use in the development of new chemical compounds.

属性

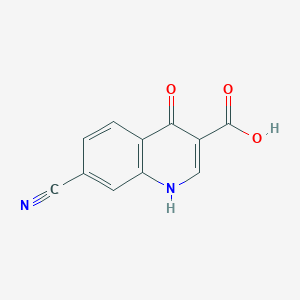

IUPAC Name |

2-chloro-4-(furan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFCXYJTVFTNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563550 | |

| Record name | 2-Chloro-4-(furan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124959-28-0 | |

| Record name | 2-Chloro-4-(furan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)